molecular formula C19H18N2O3 B2518000 Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-40-6

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2518000
CAS No.: 1206992-40-6
M. Wt: 322.364
InChI Key: MTHFDFDBMBFTAQ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its versatile applications in various fields, including medicinal chemistry and industrial processes. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety, making them essential in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This process can be facilitated by various catalysts and reaction conditions, including:

    Transition Metal Catalysis: Utilizing metals like palladium or copper to promote the cyclization reaction.

    Ionic Liquid Mediated Reactions: Employing ionic liquids as solvents to enhance reaction efficiency and yield.

    Ultrasound Irradiation: Using ultrasound waves to accelerate the reaction process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An anti-malarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl and carboxylate groups enhances its solubility and interaction with biological targets, making it a valuable compound in drug development and industrial applications .

Properties

IUPAC Name

methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFDFDBMBFTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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